Diglutathionyl Mustard Phosphoramide-d4
Description
Properties
Molecular Formula |
C₂₄H₃₉D₄N₈O₁₄PS₂ |
|---|---|
Molecular Weight |
766.77 |
Synonyms |
2,2’-[[(aminohydroxyphosphinyl)imino]di-2,1-ethanediyl]bis[L-γ-glutamyl-L-cysteinylglycine]-d4; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Diglutathionyl Mustard Phosphoramide D4
Synthetic Routes for Deuterated Phosphoramide (B1221513) Mustard Precursors
The synthesis of diglutathionyl mustard phosphoramide-d4 commences with the preparation of a deuterated precursor, specifically N,N-bis(2-chloroethyl-d4)phosphorodiamidic acid. A key intermediate in this synthesis is bis(2-chloroethyl-d4)amine hydrochloride.
A general, non-deuterated synthesis of bis(2-chloroethyl)amine (B1207034) hydrochloride involves the reaction of diethanolamine (B148213) with thionyl chloride. chemicalbook.com In a typical procedure, diethanolamine is treated with thionyl chloride in a suitable solvent like dichloroethane. The resulting crystalline suspension is refluxed to yield bis(2-chloroethyl)amine hydrochloride quantitatively. chemicalbook.com
For the deuterated analog, a similar approach can be envisioned starting from a deuterated diethanolamine. Alternatively, a described synthesis of deuterated analogs of phosphoramide mustard involves the use of N,N-bis(2,2-dideutero-2-chloroethyl)-phosphorodiamidic acid. researchgate.net This suggests a synthetic strategy where deuterium (B1214612) is introduced at the ethyl groups.
The subsequent step involves the reaction of the deuterated bis(2-chloroethyl)amine intermediate with a phosphorylating agent. For instance, the reaction of bis(2-chloroethyl)amine hydrochloride with phenyl phosphorodichloridate in the presence of a base like triethylamine (B128534) can yield a phosphorodiamidate intermediate. asianpubs.org This intermediate can then be further manipulated to produce the desired deuterated phosphoramide mustard precursor.
Table 1: Key Reactions in the Synthesis of Phosphoramide Mustard Precursors
| Reactants | Product | Reaction Type | Reference |
| Diethanolamine, Thionyl Chloride | Bis(2-chloroethyl)amine hydrochloride | Chlorination | chemicalbook.com |
| Bis(2-chloroethyl)amine hydrochloride, Phenyl phosphorodichloridate, Triethylamine | Phenyl N,N-bis(2-chloroethyl)phosphorodiamidate | Phosphorylation | asianpubs.org |
Approaches to Glutathione (B108866) Conjugate Formation In Vitro
The conjugation of phosphoramide mustard with glutathione (GSH) to form mono- and diglutathionyl adducts can occur both spontaneously and enzymatically. nih.govnih.gov The formation of diglutathionyl mustard phosphoramide involves the sequential displacement of the two chloroethyl groups by the thiol group of glutathione.
In vitro studies have demonstrated that this conjugation is significantly catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net Specifically, the human GST isoenzyme A1-1 has been shown to be particularly effective in catalyzing the reaction of the aziridinium (B1262131) ion of phosphoramide mustard with glutathione. researchgate.net The reaction proceeds through a monoglutathionyl intermediate, which then undergoes a second conjugation to form the diglutathionyl product. nih.gov
For the preparation of this compound, an in vitro incubation would involve the deuterated phosphoramide mustard precursor, a molar excess of glutathione, and a purified GST enzyme, such as GST A1-1. The reaction is typically carried out in a phosphate (B84403) buffer at a physiological pH. nih.govresearchgate.netnih.gov Monitoring the reaction over time allows for the optimization of the yield of the desired diglutathionyl conjugate. nih.gov
Table 2: Conditions for In Vitro Glutathione Conjugation
| Parameter | Typical Condition | Reference |
| Reactants | Deuterated Phosphoramide Mustard, Glutathione (molar excess) | nih.gov |
| Enzyme | Glutathione S-transferase (e.g., GST A1-1) | researchgate.net |
| Buffer | Phosphate buffer | nih.govnih.gov |
| pH | ~7.4 | nih.gov |
| Temperature | 24-37 °C | nih.gov |
Characterization and Purification Methodologies for this compound
The characterization and purification of this compound rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for the separation and purification of the glutathione conjugates from the reaction mixture. nih.gov Reversed-phase HPLC columns are often employed for this purpose.
Mass spectrometry (MS) is essential for confirming the identity and isotopic labeling of the final product. nih.govnih.govnih.govnih.gov Fast atom bombardment (FAB) mass spectrometry and tandem mass spectrometry (MS/MS) have been successfully used to analyze glutathione conjugates of phosphoramide mustard. nih.govnih.gov For the d4-labeled compound, the mass spectrum would show a characteristic mass shift of +4 Da compared to the unlabeled analog. Fragmentation analysis in MS/MS can provide structural information, confirming the sites of glutathione conjugation and deuterium labeling. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for studying phosphoramide mustard and its conjugates. nih.gov The phosphorus atom provides a unique spectroscopic handle to monitor the course of the conjugation reaction, with distinct signals appearing for the parent phosphoramide mustard, the monoglutathionyl intermediate, and the final diglutathionyl product. nih.gov
Isotopic Labeling Strategies and Their Rationale in this compound Synthesis
The use of stable isotopes like deuterium (²H) in drug metabolism studies is a well-established strategy. nih.gov In the case of this compound, the incorporation of four deuterium atoms serves several key purposes.
Primarily, the deuterium label acts as a tracer, allowing for the unambiguous identification and quantification of the compound and its metabolites in complex biological matrices using mass spectrometry. nih.gov The mass difference between the labeled and unlabeled compound makes it readily distinguishable from endogenous molecules.
Furthermore, deuterium labeling can be used to investigate reaction mechanisms. nih.gov For the conjugation of phosphoramide mustard, deuterium labels on the chloroethyl groups were instrumental in demonstrating that the reaction proceeds through a symmetrical cyclic aziridinium ion intermediate, rather than a direct displacement of the chloride by glutathione. nih.gov The analysis of the isotope-labeling patterns in the conjugated products provided conclusive evidence for this mechanism. nih.gov This mechanistic insight is crucial for understanding the chemical reactivity and biological fate of this class of compounds.
Enzymatic Biotransformation and Metabolic Fate of Phosphoramide Mustards Leading to Diglutathionyl Mustard Phosphoramide D4
Role of Glutathione (B108866) S-Transferases in Phosphoramide (B1221513) Mustard Conjugation
Glutathione S-Transferases are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. nih.gov In the context of phosphoramide mustards, which are electrophilic alkylating agents, GSTs facilitate their inactivation through the formation of more polar and water-soluble glutathione S-conjugates. nih.govmdpi.com This conjugation is a significant detoxification pathway, as it reduces the likelihood of the reactive phosphoramide mustard interacting with critical cellular macromolecules like DNA. nih.govnih.gov
The conjugation process can occur both non-enzymatically and enzymatically. nih.govmdpi.com However, the enzymatic reaction catalyzed by GSTs is significantly more efficient, particularly for weak electrophiles. nih.gov The detoxification of phosphoramide mustard is dependent on intracellular GSH concentrations and the presence of specific GSTs with appropriate activity. nih.gov The conjugation of phosphoramide mustard with glutathione involves the formation of an intermediate aziridinium (B1262131) ion, which is then opened by the nucleophilic attack of glutathione. nih.gov This reaction can lead to the formation of both monoglutathionyl and diglutathionyl conjugates. nih.govnih.gov
Identification of Specific Isozymes Involved in Diglutathionyl Mustard Phosphoramide-d4 Formation
Research has focused on identifying the specific GST isozymes responsible for the conjugation of phosphoramide mustards. Studies have shown that not all GST isozymes are equally effective in catalyzing this reaction. Among the human GSTs, the Alpha-class isozyme GST A1-1 has been identified as a key enzyme in the detoxification of phosphoramide mustard. nih.govpharmgkb.org
In one study, purified human GST isozymes GST A1-1, A2-2, M1a-1a, and P1-1 were investigated for their ability to conjugate phosphoramide mustard with GSH. The results indicated that GST A1-1 significantly increased the formation of monochloromonoglutathionylphosphoramide mustard, while the other tested isozymes had no influence on this specific conjugation. nih.govpharmgkb.org This suggests a high degree of specificity of GST A1-1 towards phosphoramide mustard. The overexpression of GSTP1 has also been linked to chemoresistance in various cancer cells. mdpi.com
The kinetic parameters of these enzymes have also been examined. GST A1-1 exhibited the lowest Km value (0.35 mM) for the formation of 4-glutathionylcyclophosphamide, a precursor conjugate, indicating a higher affinity for its substrate compared to other GST enzymes whose Km values ranged from 1.0 to 1.9 mM. nih.govpharmgkb.org The involvement of specific GST isozymes, such as those from the Pi class (GSTP1), has been implicated in the resistance of cancer cells to alkylating agents. mdpi.comeuropeanreview.org
Table 1: GST Isozyme Activity in Phosphoramide Mustard Conjugation
| GST Isozyme | Effect on Monochloromonoglutathionylphosphoramide Mustard Formation | Km Value (mM) for 4-GSCP Formation |
|---|---|---|
| GST A1-1 | 2-fold increase nih.govpharmgkb.org | 0.35 nih.govpharmgkb.org |
| GST A2-2 | No influence nih.govpharmgkb.org | 1.0 - 1.9 nih.govpharmgkb.org |
| GST M1a-1a | No influence nih.govpharmgkb.org | 1.0 - 1.9 nih.govpharmgkb.org |
Subsequent Metabolic Processing of this compound: Further Conjugation and Degradation Pathways
Following the initial conjugation events that form monoglutathionyl and diglutathionyl phosphoramide mustard, these conjugates can undergo further metabolic processing. The diglutathionyl conjugate is considered a relatively stable end-product of this detoxification pathway. nih.gov
The formation of the diglutathionyl adduct proceeds through an intermediate monoglutathionyl conjugate. nih.gov Studies using 31P NMR spectroscopy have monitored the time course of phosphoramide mustard conjugation with glutathione, showing the initial disappearance of the phosphoramide mustard signal and the concurrent appearance of signals for both the monoglutathione and diglutathione conjugates. nih.gov Over time, the final product observed is the diglutathione conjugate. nih.gov
While the primary focus is often on the initial conjugation as a detoxification step, the subsequent fate of these conjugates is also important. The mercapturic acid pathway is a well-established route for the elimination of glutathione conjugates. This pathway involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then readily excreted in the urine. While not explicitly detailed for this compound in the provided results, this is a general and major pathway for the elimination of glutathione S-conjugates. nih.gov
In Vitro and Ex Vivo Models for Studying this compound Biotransformation
A variety of in vitro and ex vivo models have been employed to investigate the biotransformation of phosphoramide mustards and the formation of their glutathione conjugates. These models are essential for elucidating the enzymatic mechanisms and cellular processes involved.
Purified Enzymes: The use of purified human GST isozymes has been instrumental in identifying the specific enzymes, such as GST A1-1, that catalyze the conjugation of phosphoramide mustard with glutathione. nih.govpharmgkb.org This approach allows for the detailed characterization of enzyme kinetics and substrate specificity in a controlled environment. nih.govpharmgkb.org
Cell Culture Systems: Human cell lines, such as the A549 lung carcinoma cells, have been used to assess the toxicity of cyclophosphamide (B585) metabolites and their glutathione adducts. nih.gov Such models help in understanding the cellular response to these compounds. Additionally, murine glioblastoma and breast cancer cell lines have been utilized to study the effects of cyclophosphamide. frontiersin.org
Subcellular Fractions: Liver microsomes and cytosol from various species, including humans, dogs, cats, and mice, are widely used to study the metabolism of cyclophosphamide and the formation of its active metabolites. nih.govnih.gov These subcellular fractions contain the necessary enzymes, including cytochrome P450s and GSTs, for these biotransformation reactions. nih.govnih.gov
Spectroscopic and Spectrometric Techniques: Advanced analytical techniques are crucial for monitoring these reactions. 31P Nuclear Magnetic Resonance (NMR) spectroscopy has been used to follow the time course of the chemical conjugation of phosphoramide mustard with glutathione, allowing for the identification of intermediate and final products like the monoglutathionyl and diglutathionyl conjugates. nih.gov Tandem mass spectrometry provides a reliable method for analyzing the isotope-labeling patterns in the conjugated products to elucidate the reaction mechanisms. nih.gov
Kinetic and Mechanistic Studies of this compound Formation
Kinetic and mechanistic studies have provided valuable insights into the formation of diglutathionyl phosphoramide mustard. These studies have helped to define the reaction pathways and the factors that influence the rate of conjugation.
A key mechanistic finding is that the enzymatic conjugation of phosphoramide mustard with glutathione proceeds through the formation of a symmetrical cyclic aziridinium ion. nih.gov This intermediate is then attacked by glutathione. nih.gov Deuterium (B1214612) isotope labeling studies combined with tandem mass spectrometry have confirmed that the aziridinium ion is opened during the conjugation process in both enzyme-catalyzed and chemical reactions. nih.gov
Kinetic analyses of the enzymatic reactions have been performed to determine the efficiency of different GST isozymes. For the formation of 4-glutathionylcyclophosphamide, GST A1-1 was found to have the lowest Km value (0.35 mM), indicating a high affinity for the substrate. nih.govpharmgkb.org In contrast, the Km values for other GST isozymes were significantly higher, ranging from 1.0 to 1.9 mM. nih.govpharmgkb.org
Studies monitoring the reaction over time using 31P NMR have shown that the disappearance of phosphoramide mustard in the presence of a molar excess of glutathione has a half-life of approximately 112 minutes. nih.gov The rate constant for the disappearance of the phosphoramide mustard signal was found to be similar in incubations with and without glutathione, suggesting that the rate-limiting step in both reactions is the formation of the aziridinium ion. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| 4-glutathionylcyclophosphamide | |
| 4-hydroxycyclophosphamide | |
| Acrolein | |
| Aldophosphamide | |
| Aziridinium ion | |
| Carboxyphosphamide | |
| Cyclophosphamide | |
| Glutathione | |
| Monochloromonoglutathionylphosphoramide mustard |
Mechanistic Insights into the Cellular Roles of Diglutathionyl Mustard Phosphoramide D4
Proposed Mechanisms of Cellular Interaction and Fate of Diglutathionyl Mustard Phosphoramide-d4
The formation of diglutathionyl mustard phosphoramide (B1221513) is a crucial step in the detoxification of phosphoramide mustard. This process is primarily mediated by the glutathione (B108866) S-transferase (GST) family of enzymes. nih.gov The conjugation of glutathione to phosphoramide mustard can occur chemically, but the reaction is significantly catalyzed by both cytosolic and microsomal GSTs. nih.gov
The proposed mechanism involves the formation of a symmetrical aziridinium (B1262131) ion from phosphoramide mustard. nih.gov This highly reactive intermediate is then subject to nucleophilic attack by the thiol group of glutathione. The initial conjugation results in a monoglutathionyl phosphoramide mustard conjugate. nih.gov Subsequently, a second glutathione molecule reacts to form the stable diglutathionyl mustard phosphoramide conjugate. nih.gov This final product is significantly more water-soluble and less toxic than the parent phosphoramide mustard. nih.gov
Once formed, the fate of the diglutathionyl conjugate is largely to be expelled from the cell. This is accomplished by specific transporters, often referred to as glutathione S-conjugate export pumps (GS-X pumps), which are part of the ATP-binding cassette (ABC) transporter superfamily. nih.gov Following export from the cell, the conjugate can undergo further metabolism in the extracellular space, eventually leading to the formation of a mercapturic acid derivative that is readily excreted from the body via bile or urine. nih.gov
| Stage | Description | Key Molecules Involved |
| Activation | Phosphoramide mustard forms a reactive aziridinium ion. | Phosphoramide Mustard |
| Conjugation | Glutathione S-transferases (GSTs) catalyze the sequential addition of two glutathione molecules. | Glutathione, GSTs |
| Intermediate | A monoglutathionyl phosphoramide mustard conjugate is formed. | Monoglutathionyl Phosphoramide Mustard |
| Final Product | A stable, water-soluble diglutathionyl mustard phosphoramide conjugate is produced. nih.gov | Diglutathionyl Mustard Phosphoramide |
| Export | The conjugate is actively transported out of the cell. | GS-X pumps (ABC transporters) |
| Excretion | Further metabolism leads to a mercapturic acid derivative for excretion. | γ-glutamyltransferase, dipeptidases |
Role of this compound in Modulating Intracellular Redox Homeostasis
The formation of diglutathionyl mustard phosphoramide directly impacts intracellular redox homeostasis by consuming glutathione (GSH), the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system. nih.gov The conjugation process itself is a detoxification pathway that helps to mitigate the electrophilic stress induced by phosphoramide mustard.
By sequestering phosphoramide mustard, the formation of the diglutathionyl conjugate prevents the parent compound from reacting with other critical cellular nucleophiles, thereby protecting the cell from widespread damage. However, this process leads to a depletion of the intracellular GSH pool. A significant reduction in GSH levels can shift the cellular redox balance towards a more oxidizing environment, a state known as oxidative stress.
This depletion can have several downstream consequences:
Increased Susceptibility to Oxidative Damage: A lowered GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS). mdpi.com
Altered Protein Function: The redox state of protein cysteine residues is critical for their function. A shift in the GSH/GSSG (glutathione disulfide) ratio can lead to changes in protein S-glutathionylation, a post-translational modification that can alter protein activity and signaling. nih.gov
The formation of diglutathionyl mustard phosphoramide can therefore be seen as a trade-off: it neutralizes a potent alkylating agent at the cost of consuming a critical component of the cell's antioxidant defenses.
Influence of this compound on Cellular Signaling Pathways
The primary influence of diglutathionyl mustard phosphoramide formation on cellular signaling is indirect, stemming from the consumption of glutathione and the prevention of phosphoramide mustard-induced damage. Phosphoramide mustard itself is a potent DNA alkylating agent that triggers DNA damage response (DDR) pathways. nih.gov By forming DNA adducts, it can cause double-strand breaks, leading to the activation of key signaling proteins such as ATM (ataxia-telangiectasia mutated) and PARP-1 (poly(ADP-ribose) polymerase-1). nih.gov
The detoxification of phosphoramide mustard through glutathione conjugation effectively dampens the activation of these DNA damage signaling cascades. By preventing the initial interaction of phosphoramide mustard with DNA, the formation of the diglutathionyl conjugate helps to maintain genomic integrity and avert the initiation of apoptosis or cell cycle arrest pathways that would otherwise be triggered by extensive DNA damage.
Furthermore, the modulation of the intracellular redox state through GSH consumption can influence redox-sensitive signaling pathways. For instance, the activity of certain protein tyrosine phosphatases and kinases is regulated by the local redox environment. nih.gov A shift towards a more oxidizing state can alter the activity of these enzymes, thereby impacting a wide range of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov
Interactions of this compound with Cellular Macromolecules
As a detoxification product, diglutathionyl mustard phosphoramide is relatively stable and significantly less reactive than its precursor, phosphoramide mustard. nih.gov The primary interaction of its parent compound, phosphoramide mustard, is with DNA, where it acts as an alkylating agent, forming cross-links and adducts that are cytotoxic. nih.gov
The conjugation with two molecules of glutathione effectively "caps" the reactive sites of phosphoramide mustard, preventing it from forming covalent bonds with cellular macromolecules such as DNA and proteins. Studies using 31P nuclear magnetic resonance spectroscopy have shown that the diglutathione conjugate of phosphoramide mustard is a stable end product of the detoxification reaction. nih.gov
Therefore, the principal role of diglutathionyl mustard phosphoramide in the context of macromolecular interactions is one of prevention. Its formation is a protective mechanism that shields DNA and other vital cellular components from the damaging effects of phosphoramide mustard. There is no significant evidence to suggest that the diglutathionyl conjugate itself goes on to form adducts with proteins or nucleic acids.
Cellular Transport Mechanisms for this compound
The cellular export of glutathione S-conjugates is a critical step in the detoxification process, and it is mediated by a specific class of membrane transporters. nih.gov Diglutathionyl mustard phosphoramide, being a glutathione S-conjugate, is actively transported out of the cell by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov
These transporters, often referred to as glutathione S-conjugate export pumps (GS-X pumps), utilize the energy from ATP hydrolysis to move a wide variety of substrates, including drug metabolites and toxins, across the cell membrane against their concentration gradient. The increased water solubility of the diglutathionyl conjugate facilitates its transport in the aqueous extracellular environment and subsequent elimination from the body. nih.gov
Analytical Methodologies for the Detection and Quantification of Diglutathionyl Mustard Phosphoramide D4
Chromatographic Techniques for Separation and Isolation (e.g., LC-MS/MS, GC-MS)
Chromatography is an indispensable tool for separating Diglutathionyl Mustard Phosphoramide-d4 from complex biological matrices prior to detection. The choice between liquid chromatography (LC) and gas chromatography (GC) depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Due to the high polarity and low volatility of glutathione (B108866) conjugates, LC-MS/MS is the predominant technique for the analysis of Diglutathionyl Mustard Phosphoramide (B1221513) and its deuterated standard. cdc.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is typically employed for separation. UPLC systems offer the advantage of higher resolution, increased sensitivity, and faster analysis times, making them suitable for high-throughput applications. frontiersin.org
The separation is commonly achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govui.ac.id A gradient elution method, using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol, is used to effectively resolve the analyte from endogenous interferences. nih.gov For instance, methods developed for similar polar metabolites of cyclophosphamide (B585) have successfully used gradient elution on C18 columns, achieving excellent separation in complex matrices like plasma and urine. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is less commonly used for highly polar and non-volatile compounds like glutathione conjugates. Direct analysis by GC-MS would require derivatization to increase the volatility and thermal stability of this compound. While GC-MS methods have been developed for the parent drug cyclophosphamide and less polar metabolites like phosphoramide mustard itself, these often involve complex sample preparation steps. nih.govnih.gov Given the availability and superiority of LC-MS/MS for this class of compounds, GC-MS is not the preferred method. nih.gov
| Parameter | Typical HPLC/UPLC Conditions for Related Metabolites |
| Instrument | UPLC coupled with a triple quadrupole mass spectrometer frontiersin.orgui.ac.id |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) frontiersin.orgui.ac.id |
| Mobile Phase A | 0.01-0.1% Formic Acid or ~2mM Ammonium Acetate in Water nih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Elution Mode | Gradient ui.ac.id |
| Flow Rate | 0.15 - 1.0 mL/min frontiersin.orgnih.gov |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Approaches for Structural Elucidation and Quantification Utilizing Deuterated Standards
Mass spectrometry (MS) is the definitive technique for the structural confirmation and quantification of this compound. When coupled with LC, it provides unparalleled selectivity and sensitivity.
Structural Elucidation: High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF), is employed for the structural elucidation of metabolites. nih.gov By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the parent ion. Further structural information is obtained through tandem mass spectrometry (MS/MS). In MS/MS, the parent ion of interest is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is unique to the molecule's structure, serving as a chemical fingerprint. For this compound, the fragmentation would show characteristic losses, such as the glutamyl, cysteinylglycyl, and glutamate (B1630785) moieties, as well as fragments containing the deuterated phosphoramide mustard core. This allows researchers to confirm the identity of the analyte and distinguish it from other metabolites. nih.gov
Quantification: For quantification, triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the industry standard. frontiersin.org This technique involves monitoring a specific precursor-to-product ion transition for the analyte and its deuterated internal standard. The high specificity of MRM minimizes interference from matrix components, leading to highly accurate and precise quantification. nih.gov The use of a stable isotope-labeled internal standard, such as this compound for the analysis of its non-deuterated analogue, is critical. Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects in the MS source. texilajournal.comchromforum.org This allows for the correction of variations during sample preparation and analysis, ensuring data reliability. ui.ac.idnih.gov The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration in unknown samples. cdc.gov
Spectroscopic Techniques for Characterization of this compound (e.g., NMR, IR)
While MS provides structural information based on mass-to-charge ratio and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the de novo structural elucidation of novel compounds. nih.gov Techniques such as ¹H, ¹³C, ³¹P, and two-dimensional NMR (e.g., COSY, HSQC) can provide a complete picture of the molecule's covalent structure and stereochemistry. For this compound, ³¹P NMR would be particularly informative for confirming the structure around the phosphorus center. nih.govnih.gov ¹H NMR would identify the protons of the glutathione and phosphoramide mustard moieties, with the deuterium (B1214612) labeling causing the absence of specific signals compared to the non-deuterated analogue. NMR has been instrumental in identifying and characterizing unstable intermediate metabolites of cyclophosphamide, demonstrating its utility for complex structural analysis. nih.govnih.govrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H (amides), C=O (amide and carboxylic acid), P=O (phosphoramide), and S-H (thiol, if free) or C-S bonds. While not typically used for quantification in complex mixtures, it serves as a valuable qualitative tool for confirming the presence of key functional groups during chemical synthesis and characterization of the reference standard. nist.gov
Development of High-Throughput Assays for this compound Analysis
In drug metabolism and pharmacokinetic (DMPK) studies, the ability to analyze a large number of samples efficiently is crucial. High-throughput screening (HTS) assays are designed for this purpose.
The development of a high-throughput assay for this compound would leverage modern analytical platforms. Ultra-high-performance liquid chromatography (UPLC) systems significantly reduce run times compared to traditional HPLC, allowing for the analysis of hundreds of samples per day. frontiersin.orgsbpdiscovery.org Coupling UPLC with a sensitive tandem mass spectrometer enables the rapid and simultaneous quantification of multiple analytes. nih.gov
Assay development would involve optimizing sample preparation to be amenable to automation. Techniques like protein precipitation followed by centrifugation or filtration are commonly used. The use of 96-well or 384-well plates for sample processing and analysis is a hallmark of HTS. sbpdiscovery.org The ultimate goal is a robust, rapid, and automated method that minimizes manual intervention while maintaining high data quality, suitable for large-scale metabolomic or pharmacokinetic screening studies. researchgate.net
Applications of Deuterated this compound as an Internal Standard in Bioanalytical Assays
The primary application of this compound is as an internal standard (IS) in bioanalytical assays for the quantification of its non-deuterated, endogenous counterpart. The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. ui.ac.id
Diglutathionyl Mustard Phosphoramide D4 in the Context of Drug Resistance Mechanisms
Contribution of Glutathione (B108866) Conjugation to Cellular Resistance to Nitrogen Mustards
Cellular resistance to nitrogen mustards is frequently linked to the glutathione (GSH) metabolic pathway. Elevated intracellular levels of GSH and increased activity of glutathione S-transferase (GST) enzymes are hallmarks of many drug-resistant cancer cell lines. The primary mechanism of this resistance is the enzymatic or spontaneous conjugation of glutathione to the electrophilic mustard compounds. This process effectively neutralizes the cytotoxic agent by forming a less reactive and more water-soluble conjugate that can be subsequently eliminated from the cell.
The conjugation reaction proceeds through the formation of reactive aziridinium (B1262131) ions from the nitrogen mustard, which are then attacked by the sulfhydryl group of glutathione. This results in the formation of monoglutathionyl and subsequently diglutathionyl conjugates. Studies have shown a direct correlation between the levels of cellular glutathione and the degree of resistance in cancer cell lines. For instance, Walker 256 rat mammary carcinoma cells selected for resistance to chlorambucil exhibited a 15-fold increase in resistance to nitrogen mustards, which was associated with elevated GST activity foxchase.orgcapes.gov.br.
The inactivation of alkylating agents via glutathione conjugation is a critical factor in the development of chemoresistance. Both spontaneous and enzyme-catalyzed reactions contribute to this detoxification process, with the alpha isoenzymes of GST being particularly involved in the conjugation of nitrogen mustards nih.gov.
Role of Diglutathionyl Mustard Phosphoramide-d4 in Detoxification Pathways of Phosphoramide (B1221513) Mustards
Phosphoramide mustards, the active metabolites of cyclophosphamide (B585), are also subject to detoxification through glutathione conjugation. The formation of Diglutathionyl Mustard Phosphoramide is a key step in this detoxification pathway. The process begins with the formation of a monoglutathionyl conjugate, which is an intermediate product. This is followed by the addition of a second glutathione molecule to form the stable diglutathionyl conjugate nih.gov.
The formation of these conjugates has been confirmed through in vitro studies using techniques such as 31P nuclear magnetic resonance spectroscopy and fast atom bombardment mass spectrometry nih.gov. Research has identified monoglutathionyl, diglutathionyl, and phosphorylated conjugates for various nitrogen mustards nih.govresearchgate.net. The deuterated form, this compound, is a stable isotope-labeled standard used in metabolic studies to accurately quantify the formation of this detoxification product.
The rate-limiting step in the reaction of phosphoramide mustard with glutathione is the formation of the aziridinium ion nih.gov. Once formed, the diglutathionyl conjugate is relatively stable and represents a detoxified and excretable form of the parent drug nih.gov.
Enzymatic Systems Overexpression and Their Impact on this compound Formation
The overexpression of Glutathione S-transferases (GSTs) is a well-established mechanism of acquired drug resistance in cancer cells nih.govpharmafeatures.comnih.gov. These enzymes catalyze the conjugation of glutathione to a wide range of xenobiotics, including chemotherapeutic agents. The overexpression of specific GST isoenzymes can lead to an increased rate of formation of glutathione conjugates, such as Diglutathionyl Mustard Phosphoramide, thereby enhancing drug detoxification and cellular resistance mdpi.comsemanticscholar.org.
Different classes of GSTs, including alpha (GSTA), mu (GSTM), and pi (GSTP), have been implicated in resistance to alkylating agents nih.govmdpi.com. For example, overexpression of the GSTA class has been associated with resistance to various alkylating agents mdpi.com. Similarly, GSTM1 is known to detoxify certain anticancer drugs, including alkylating agents mdpi.com. The pi class isoenzyme, GSTP1, is frequently overexpressed in cancer cells and plays a significant role in resistance to drugs like cisplatin and chlorambucil mdpi.com.
Studies have demonstrated that increased GST activity in resistant cell lines correlates with increased resistance to nitrogen mustards like chlorambucil and phosphoramide mustard nih.gov. This enzymatic enhancement of detoxification directly contributes to the increased formation of diglutathionyl conjugates.
Table 1: GST Isoenzymes and Their Role in Alkylating Agent Resistance
| GST Isoenzyme Class | Associated Alkylating Agent Resistance | Reference |
| Alpha (GSTA) | Various alkylating agents, doxorubicin | mdpi.com |
| Mu (GSTM) | Alkylating agents | mdpi.com |
| Pi (GSTP) | Cisplatin, chlorambucil, adriamycin, melphalan, etoposide | mdpi.com |
Genetic Polymorphisms Affecting Enzymes Involved in this compound Metabolism and Their Theoretical Implications
Genetic polymorphisms in the genes encoding for glutathione S-transferases can significantly impact an individual's response to chemotherapy. These genetic variations can lead to enzymes with altered, reduced, or even null activity, thereby affecting the rate of detoxification of chemotherapeutic agents.
The GST family of enzymes is highly polymorphic nih.gov. For instance, deletions in the GSTM1 and GSTT1 genes (null genotypes) result in a complete loss of enzyme activity nih.gov. Individuals with these null genotypes may have a reduced capacity to detoxify certain carcinogens and chemotherapeutic drugs, potentially leading to increased efficacy but also higher toxicity. Conversely, polymorphisms that lead to increased enzyme activity could contribute to enhanced drug detoxification and resistance.
Single nucleotide polymorphisms (SNPs) in GST genes can also influence enzyme function. For example, polymorphisms in the GSTP1 gene have been shown to reduce its enzymatic activity compared to the wild-type form nih.gov. Studies have explored the association between various GST polymorphisms and clinical outcomes in cancer patients receiving chemotherapy. For example, polymorphisms in GSTM4 have been suggested as potential biomarkers for predicting the response to cisplatin nih.govelsevierpure.com.
The theoretical implications of these genetic variations on the metabolism of phosphoramide mustards are significant. An individual's GST genotype could influence the rate of formation of Diglutathionyl Mustard Phosphoramide, thereby affecting the efficacy and toxicity of cyclophosphamide-based chemotherapy. Understanding these pharmacogenetic susceptibilities could help in personalizing cancer treatment to optimize therapeutic outcomes and minimize adverse effects nih.gov.
Theoretical and Research Implications of Diglutathionyl Mustard Phosphoramide D4 Studies
Insights into the Biotransformation Pathways of Electrophilic Compounds and Alkylating Agents
The investigation of Diglutathionyl Mustard Phosphoramide-d4 has been instrumental in clarifying the biotransformation of phosphoramide (B1221513) mustard, the active cytotoxic metabolite of cyclophosphamide (B585). Alkylating agents are reactive electrophilic compounds that can covalently bind to nucleophilic sites on cellular macromolecules. Glutathione (B108866) (GSH) conjugation is a primary pathway for their detoxification.
Research utilizing deuterium-labeled phosphoramide mustard has provided direct evidence for the mechanism of its conjugation with glutathione. Mechanistic studies using tandem mass spectrometry with deuterium (B1214612) isotope labels were conducted to determine whether the conjugation process involves a direct displacement of a chloride ion by glutathione or proceeds through a symmetrical cyclic aziridinium (B1262131) ion intermediate. The analysis of the isotope-labeling patterns in the resulting glutathionyl conjugates confirmed that the conjugation of phosphoramide mustard, both in enzyme-catalyzed and chemical reactions, occurs via the formation and subsequent opening of an aziridinium ion. nih.gov This finding is crucial as the formation of this highly reactive intermediate is a key step in the drug's mechanism of action and its detoxification.
The formation of both monoglutathionyl and diglutathionyl conjugates of phosphoramide mustard has been confirmed through 31P nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry (FAB-MS). figshare.com In these studies, the disappearance of the phosphoramide mustard signal was accompanied by the appearance of signals corresponding to the monoglutathione and diglutathione conjugates. figshare.com The use of a d4-labeled analog in such studies allows for precise tracing and quantification of the metabolic fate of the parent compound, distinguishing it from endogenous molecules and other metabolites.
Table 1: Mechanistic Insights from Deuterium Labeling Studies
| Compound/Process | Mechanistic Finding | Analytical Technique | Reference |
|---|---|---|---|
| Phosphoramide Mustard-d4 Conjugation | Proceeds via a symmetrical aziridinium ion intermediate | Tandem Mass Spectrometry | nih.gov |
Implications for Understanding Cellular Defense Mechanisms Against Alkylating Agents
The cellular defense against the toxicity of alkylating agents is a multifaceted process in which glutathione and glutathione S-transferases (GSTs) play a central role. Elevated levels of glutathione and increased GST activity are often associated with cellular resistance to these compounds. nih.gov The study of this compound provides a more detailed understanding of these defense mechanisms at a molecular level.
The use of deuterated compounds helps to elucidate the kinetics of these detoxification reactions. For instance, the rate-limiting step in the conjugation of phosphoramide mustard with glutathione is the formation of the aziridinium ion, a step that is independent of the glutathione concentration. figshare.com This implies that the intrinsic reactivity of the alkylating agent is a critical determinant of its detoxification rate. Understanding these kinetics is vital for predicting the efficacy of chemotherapeutic agents and the potential for drug resistance.
Potential as a Biochemical Probe for Investigating Glutathione Metabolism and Glutathione S-Transferase Activity
Isotopically labeled compounds like this compound are powerful biochemical probes. The deuterium label allows for its differentiation from the endogenous pool of related molecules, enabling precise measurement of its metabolic fate. This makes it an excellent tool for investigating the intricacies of glutathione metabolism and the activity of specific Glutathione S-Transferase (GST) isozymes.
By incubating this compound with cellular extracts or purified GSTs, researchers can monitor the rate of formation of the glutathionyl conjugates. This provides a direct measure of GST activity towards this specific substrate. Different GST isozymes exhibit varying substrate specificities, and such probes can help to identify the key enzymes involved in the detoxification of phosphoramide mustard.
Contribution to the Development of In Vitro Models for Drug Metabolism and Toxicology Research
The development and validation of reliable in vitro models are essential for modern drug discovery and toxicology. These models, which include preparations like liver microsomes and cultured cells, aim to replicate the metabolic processes that occur in the body. This compound plays a significant role in the refinement of these models.
By using a labeled compound, researchers can accurately assess the metabolic capacity of a given in vitro system. For example, incubating this compound with human liver microsomes supplemented with glutathione allows for the precise measurement of the rate of conjugate formation, providing a benchmark for the activity of the relevant GSTs in that system. This is crucial for comparing the metabolic capabilities of different in vitro models and for extrapolating the findings to the in vivo situation.
Moreover, the use of such labeled standards is critical for quantitative analysis in complex biological matrices. In studies aiming to identify and quantify the metabolites of cyclophosphamide, this compound can be used as an internal standard in mass spectrometry-based assays. This improves the accuracy and reproducibility of the measurements, which is fundamental for regulatory submissions and for building predictive models of drug metabolism and toxicity. The insights gained from these in vitro studies contribute to a better understanding of inter-individual variability in drug response and the development of personalized medicine approaches.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phosphoramide mustard |
| Cyclophosphamide |
| Glutathione |
Current Research Trends and Future Directions in Diglutathionyl Mustard Phosphoramide D4 Research
Emerging Methodologies for Studying Glutathione (B108866) Conjugates in Complex Biological Systems
The study of glutathione (GSH) conjugates like Diglutathionyl Mustard Phosphoramide-d4 in intricate biological environments has been significantly advanced by novel analytical techniques. These methodologies offer enhanced sensitivity, specificity, and spatial resolution, allowing researchers to probe the dynamics of these molecules in situ.
A cornerstone of modern analysis is high-resolution mass spectrometry (HRMS) coupled with ultra-high-performance liquid chromatography (UPLC). This combination allows for the sensitive detection and confident identification of the parent conjugate and its downstream metabolites. Techniques such as isotope pattern-dependent scanning and in-source collision-induced dissociation help in the rapid screening and structural elucidation of GSH adducts from complex mixtures waters.com.
Mass spectrometry imaging (MSI) has emerged as a powerful tool for visualizing the spatial distribution of molecules directly in tissue sections. Techniques like infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) can map the location of glutathione and its conjugates within different regions of a tissue, providing critical insights into localized metabolic processes and sites of detoxification or bioactivation digitellinc.comrsc.org.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive approach to monitor metabolic kinetics in real-time within intact, perfused cells. Using 13C-labeled substrates, researchers can directly observe the depletion of the glutathione pool upon exposure to a xenobiotic, the formation of the GSH-conjugate, and its subsequent export from the cell, providing detailed pharmacodynamic information with high temporal resolution nih.gov.
Table 1: Emerging Methodologies in Glutathione Conjugate Research
| Methodology | Principle | Key Application in Conjugate Research |
|---|---|---|
| UPLC-HRMS | Chromatographic separation followed by high-resolution mass analysis. | Accurate quantification and identification of conjugates and their metabolites in biological fluids. |
| Mass Spectrometry Imaging (MSI) | Ionization and mass analysis of molecules directly from tissue surfaces. | Visualization of the spatial distribution of conjugates within tissues, revealing metabolic hotspots. |
| 13C NMR Spectroscopy | Non-invasive detection of 13C-labeled molecules. | Real-time monitoring of conjugation kinetics and cellular export in living cells. |
| HPLC with Derivatization | Chromatographic separation following chemical derivatization of thiols. | Quantifying total glutathione and specific conjugates, often used to validate conjugation efficiency to nanocarriers nih.gov. |
Unexplored Aspects of this compound Cellular Dynamics and Metabolic Intermediates
The established metabolic route for glutathione S-conjugates is the mercapturic acid pathway, which systematically processes the conjugate for eventual excretion nih.govnih.govwikipedia.org. This pathway involves a series of enzymatic steps that cleave amino acids from the glutathione moiety, followed by acetylation.
The primary metabolic intermediates are:
Diglutathionyl Mustard Phosphoramide (B1221513) (Initial Conjugate): Formed by the enzymatic conjugation of glutathione to the electrophilic mustard phosphoramide, a reaction catalyzed by Glutathione S-transferases (GSTs) nih.govwashington.edu.
Cysteinylglycine S-conjugate: Generated by the action of γ-glutamyltransferase (GGT), which removes the glutamate (B1630785) residue nih.govacs.org.
Cysteine S-conjugate: Formed after dipeptidases cleave the glycine (B1666218) residue nih.govacs.org.
N-acetylcysteine S-conjugate (Mercapturic Acid): The final product, created when cysteine S-conjugate N-acetyltransferase adds an acetyl group, rendering the molecule more water-soluble for urinary excretion nih.govresearchgate.net.
Cellular dynamics involve the initial conjugation, which primarily occurs in the cytosol, followed by the active transport of the glutathione S-conjugate out of the cell. This export is often mediated by members of the ATP-binding cassette (ABC) transporter superfamily, such as the multidrug resistance-associated proteins (MRPs) nih.govmdpi.com.
Despite this well-defined pathway, several aspects remain underexplored. The specific GST isozymes that exhibit the highest catalytic efficiency for the formation of Diglutathionyl Mustard Phosphoramide are not fully characterized. Furthermore, the precise kinetics of each enzymatic step and the transport efficiency by different MRP isoforms are areas requiring deeper investigation nih.gov. The potential for bioactivation, where a downstream intermediate (such as the cysteine S-conjugate) could be converted into a more reactive species by enzymes like cysteine S-conjugate β-lyase, represents a critical but often overlooked aspect of this pathway nih.govnih.gov. The dynamics between cytosolic and mitochondrial glutathione pools during conjugation also warrant further study washington.edu.
Table 2: Key Enzymes and Transporters in the Metabolism of Diglutathionyl Mustard Phosphoramide
| Component | Abbreviation | Function |
|---|---|---|
| Glutathione S-Transferase | GST | Catalyzes the initial conjugation of glutathione to the mustard compound nih.gov. |
| γ-Glutamyltransferase | GGT | Removes the glutamyl residue from the glutathione conjugate nih.gov. |
| Dipeptidases | - | Cleave the glycinyl residue to form the cysteine S-conjugate nih.gov. |
| Cysteine S-conjugate N-acetyltransferase | NAT | Catalyzes the final acetylation step to form the mercapturic acid nih.gov. |
| Multidrug Resistance-Associated Protein | MRP | Transports the initial glutathione S-conjugate out of the cell nih.govmdpi.com. |
Advanced Modeling and Simulation of Metabolic Pathways Involving this compound
Computational modeling provides a powerful framework for understanding and predicting the behavior of complex metabolic networks. Mathematical models of glutathione metabolism can simulate the synthesis, transport, and breakdown of glutathione, offering insights into its regulation and response to oxidative stress or xenobiotic exposure nih.govresearchgate.net.
Flux Balance Analysis (FBA) is a prominent systems biology approach used to simulate metabolite flow through genome-scale metabolic networks wikipedia.orgnih.gov. By defining an objective function, such as maximizing biomass or ATP production, FBA can predict the steady-state reaction rates (fluxes) for all reactions in the network without requiring detailed kinetic parameters nih.govlanl.gov. In the context of Diglutathionyl Mustard Phosphoramide, FBA can be used to predict the maximum capacity of the mercapturic acid pathway and identify potential metabolic bottlenecks. It can also simulate how the detoxification of the parent compound competes with other essential metabolic functions for the cellular glutathione pool ucsd.edu.
More advanced models integrate additional layers of biological information. For instance, extensions of FBA can incorporate regulatory constraints or be combined with machine learning algorithms to analyze large datasets and improve predictive accuracy nih.gov. Such models could simulate how cellular metabolism is rewired in response to the parent drug and predict how genetic variations in detoxification enzymes might affect the fate of its glutathione conjugate.
Table 3: Modeling and Simulation Approaches in Metabolic Research
| Modeling Approach | Principle | Application to Diglutathionyl Mustard Phosphoramide Research |
|---|---|---|
| Kinetic Modeling | Uses differential equations based on enzyme kinetics. | Simulates the dynamic concentrations of glutathione and its conjugates over time nih.gov. |
| Flux Balance Analysis (FBA) | A linear programming method to calculate metabolic fluxes at steady-state. | Predicts the flow of metabolites through the mercapturic acid pathway and its impact on the overall cellular metabolism wikipedia.orgnih.gov. |
| Integrated Modeling (e.g., FBA + Machine Learning) | Combines stoichiometric models with data-driven approaches. | Enhances prediction of metabolic responses by integrating omics data to constrain the model nih.gov. |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
The integration of multiple omics technologies is essential for a holistic understanding of the biological impact of Diglutathionyl Mustard Phosphoramide formation. This approach connects changes in protein expression to alterations in metabolite profiles, providing a comprehensive view of the cellular response.
Metabolomics allows for the global profiling of small molecules in a biological system. Untargeted metabolomics can be used to comprehensively screen for the presence of Diglutathionyl Mustard Phosphoramide and its various metabolic intermediates in biofluids such as urine nih.gov. This "mercapturomic" profile can serve as a detailed biomarker of exposure to the parent compound and provide a quantitative measure of the activity of the detoxification pathway researchgate.netchemrxiv.org.
Proteomics focuses on the large-scale study of proteins. Using mass spectrometry-based proteomics, researchers can identify and quantify the expression levels of hundreds to thousands of proteins simultaneously. In this context, proteomics can reveal which specific GST isoforms are upregulated in response to exposure to the parent drug, thereby identifying the key enzymes responsible for its conjugation nih.govlsu.edunih.govmdpi.com. It can also monitor changes in transporters and other enzymes in the mercapturic acid pathway.
The true power lies in the integration of proteomics and metabolomics data . By correlating the abundance of specific metabolites with the expression levels of particular proteins, researchers can build robust metabolite-protein networks frontiersin.org. For example, an elevated level of the Diglutathionyl Mustard Phosphoramide conjugate (measured by metabolomics) that strongly correlates with the increased expression of the GSTP1 enzyme (measured by proteomics) would provide powerful evidence for that enzyme's specific role in the detoxification process. This integrated systems biology approach is crucial for moving beyond simple descriptions to a mechanistic understanding of the compound's metabolic fate frontiersin.orgresearchgate.net.
Table 4: Application of Omics Technologies in Conjugate Research
| Omics Technology | Objective | Specific Insights for Diglutathionyl Mustard Phosphoramide |
|---|---|---|
| Metabolomics | Comprehensive analysis of metabolites. | Identification and quantification of the conjugate and its downstream mercapturic acid pathway intermediates in biological samples nih.govchemrxiv.org. |
| Proteomics | Large-scale analysis of proteins. | Identification of specific GST isozymes and transporters whose expression is altered upon exposure to the parent compound nih.govnih.gov. |
| Integrated Omics | Combined analysis of multiple omics datasets. | Construction of metabolite-protein interaction networks to link specific enzymes to the metabolic fate of the compound frontiersin.orgresearchgate.net. |
Q & A
Q. What analytical methodologies are validated for detecting Diglutathionyl Mustard Phosphoramide-d4 in complex biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing collision-induced dissociation (CID) to fragment the compound for selective detection. The deuterium labeling (d4) enhances isotopic differentiation, reducing background interference and improving quantification accuracy in pharmacokinetic studies. Calibration curves should be validated using isotope dilution techniques to account for matrix effects .
Q. What safety protocols should be implemented when handling alkylating agents like this compound in vitro?
Follow alkylating agent guidelines: use ventilated fume hoods, double gloves, and closed-system transfer devices. Decontaminate surfaces with sodium thiosulfate to neutralize reactive species. Personnel must undergo alkylating agent safety training, including emergency procedures for skin/eye exposure and inhalation risks. Regular monitoring of air quality and waste disposal compliance is critical .
Q. How does the deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?
Deuterium kinetic isotope effects (KIEs) can slow metabolic degradation by strengthening C-D bonds in hepatic cytochrome P450 systems. This prolongs the half-life of the deuterated compound, requiring adjusted dosing schedules in preclinical models. Comparative studies should measure glutathione adduct formation rates and urinary excretion profiles .
Advanced Research Questions
Q. How can researchers resolve contradictory cytotoxicity data between 2D monolayer vs. 3D spheroid models exposed to this compound?
Perform transport analysis using fluorescent analogs to quantify drug penetration differences. Compare gene expression profiles of efflux transporters (e.g., ABCB1) between models. Use multicompartment pharmacokinetic modeling to account for diffusion limitations in 3D systems. Validate findings with tumor slice cultures to bridge in vitro-in vivo gaps .
Q. What experimental strategies optimize the therapeutic index of this compound in xenograft models?
Implement staggered dosing schedules guided by real-time glutathione depletion monitoring in tumors. Exploit deuterium KIEs to prolong active metabolite half-life. Combine with γ-glutamyl transferase inhibitors to enhance tumor-selective activation. Use adaptive trial designs to dynamically adjust doses based on biomarker responses (e.g., DNA crosslink quantification) .
Q. How should researchers validate target engagement biomarkers for this compound in clinical trial design?
Develop mass spectrometry assays quantifying DNA-diglutathionyl adducts in circulating tumor cells. Correlate adduct levels with γ-H2AX phosphorylation in paired tumor biopsies. Establish dose-response curves using adaptive Bayesian trial designs to minimize toxicity while maximizing DNA alkylation efficiency .
Q. What mechanisms explain the differential sensitivity of p53-wildtype vs. p53-null cell lines to this compound?
Conduct transcriptomic profiling to identify p53-dependent DNA repair pathways (e.g., NER, BER). Use CRISPR knockouts to validate roles of repair enzymes like XPC or OGG1. Measure reactive oxygen species (ROS) generation post-treatment, as p53 status influences antioxidant response pathways. Cross-reference with Melphalan resistance mechanisms in melanoma studies .
Methodological Considerations
- Data Contradictions : Discrepancies in cytotoxicity data may arise from variable glutathione reductase activity across cell lines. Include glutathione depletion assays (e.g., monochlorobimane staining) to normalize results .
- Ethical Compliance : For animal studies, adhere to protocols for humane endpoints when testing alkylating agents. Regular monitoring of weight loss, hematological toxicity, and organ function is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
